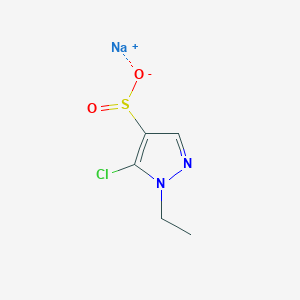![molecular formula C21H22N4O2S B2849218 3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034464-13-4](/img/structure/B2849218.png)
3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a piperidine ring, benzoyl group, and a pyrido-pyrimidinone core structure, making it a versatile candidate for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formation of Piperidine Derivative: : The synthesis typically begins with the formation of a piperidine derivative. A common method involves the reaction of piperidine with an appropriate benzoyl chloride in the presence of a base like triethylamine.
Introduction of Ethylthio Group: : This step includes the nucleophilic substitution of an ethylthio group onto the benzoyl ring. This can be achieved using ethylthiolate in the presence of a mild base under controlled temperature conditions.
Cyclization to Form Pyrido-Pyrimidinone Core: : The final step involves the cyclization of the intermediate compounds to form the pyrido-pyrimidinone core. This is usually done through a multi-step reaction involving cyclization reagents like polyphosphoric acid or other suitable catalysts.
Industrial Production Methods
On an industrial scale, the synthesis might involve optimized processes such as:
Continuous flow reactions to ensure uniform reaction conditions.
Use of catalysts to lower the energy requirements.
Purification steps employing crystallization or chromatography techniques to achieve high purity of the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the ethylthio group, to form sulfoxides or sulfones. Reagents like hydrogen peroxide or m-chloroperbenzoic acid are often used.
Reduction: : Reduction reactions can target the carbonyl group of the benzoyl moiety, transforming it into the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents, alkylating agents.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Substituted piperidines and pyrido-pyrimidinones.
Aplicaciones Científicas De Investigación
3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has found applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as a modulator of biochemical pathways.
Medicine: : Explored for its therapeutic potential, particularly in the context of anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The ethylthio group and pyrido-pyrimidinone core are critical for its binding affinity and specificity. It can modulate pathways involved in cell proliferation, apoptosis, or signal transduction, depending on the biological context.
Comparación Con Compuestos Similares
When compared to similar compounds like 3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)-pyrimidin-4(3H)-one, this compound exhibits unique properties due to the presence of the pyrido-pyrimidinone core, which enhances its biological activity and specificity. Other similar compounds include:
3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyridin-4(3H)-one
Each of these compounds varies slightly in their structure, leading to differences in their chemical reactivity and biological activity.
There you have it—a comprehensive exploration of 3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one. Hope this satisfies your curiosity! If there's anything more specific you'd like to delve into, let me know.
Propiedades
IUPAC Name |
3-[1-(2-ethylsulfanylbenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-2-28-18-8-4-3-6-16(18)20(26)24-12-9-15(10-13-24)25-14-23-19-17(21(25)27)7-5-11-22-19/h3-8,11,14-15H,2,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGMXSKSIWVSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B2849138.png)
![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2849139.png)

![2-Chloro-N-[1-(4-chloro-2-fluorophenyl)prop-2-ynyl]acetamide](/img/structure/B2849142.png)
![(Z)-3-[5-Chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2849143.png)


![6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B2849150.png)
![2-(methylsulfanyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2849151.png)

![N-[(4-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2849156.png)
![2-(4-chlorophenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2849157.png)
![N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2849158.png)
